molecular formula C17H30INO2Si B12784686 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide CAS No. 84584-70-3

1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide

Cat. No.: B12784686
CAS No.: 84584-70-3
M. Wt: 435.4 g/mol
InChI Key: UGAIOVWQPALIFM-UHFFFAOYSA-M
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Description

1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of a benzoyloxy group, a trimethylsilyl group, and an iodide ion

Preparation Methods

The synthesis of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzoyloxyethyl intermediate: This step involves the reaction of ethylene oxide with benzoyl chloride to form 2-(benzoyloxy)ethyl chloride.

    Quaternization reaction: The 2-(benzoyloxy)ethyl chloride is then reacted with N,N-dimethyl-3-(trimethylsilyl)propan-1-amine to form the quaternary ammonium compound.

    Iodide exchange: The final step involves the exchange of the chloride ion with an iodide ion to yield the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide can undergo various chemical reactions, including:

    Substitution reactions: The iodide ion can be replaced by other nucleophiles such as bromide, chloride, or hydroxide ions.

    Oxidation reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction reactions: Reduction can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group can interact with negatively charged sites on cell membranes, altering membrane permeability and function. The benzoyloxy and trimethylsilyl groups can also participate in specific binding interactions with enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar compounds to 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84584-70-3

Molecular Formula

C17H30INO2Si

Molecular Weight

435.4 g/mol

IUPAC Name

2-benzoyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide

InChI

InChI=1S/C17H30NO2Si.HI/c1-18(2,12-9-15-21(3,4)5)13-14-20-17(19)16-10-7-6-8-11-16;/h6-8,10-11H,9,12-15H2,1-5H3;1H/q+1;/p-1

InChI Key

UGAIOVWQPALIFM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCC[Si](C)(C)C)CCOC(=O)C1=CC=CC=C1.[I-]

Origin of Product

United States

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